[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide
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Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by amination of commercially available precursors .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s ability to bind to these targets is often mediated by its unique structural features, which allow for high-affinity interactions .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- [1,2,4]Triazolo[4,3-b]pyridazine derivatives
Uniqueness
What sets [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the carboxamide group. These structural features contribute to its unique biological activities and make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-5(12)6-10-9-4-2-1-3-8-11(4)6/h1-3H,(H2,7,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWBOAVCLMBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504202 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-12-8 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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